SchizanrinG

Description

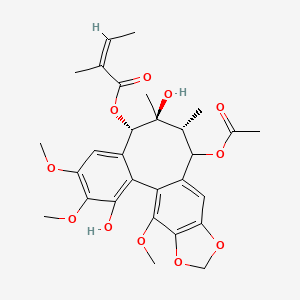

SchizanrinG is a recently characterized bioactive compound isolated from the genus Schizandra, with a unique tetracyclic diterpenoid structure featuring a rare 6/6/6/5-fused ring system and multiple oxygenated functional groups (e.g., hydroxyl, carbonyl) . Its molecular formula (C₂₅H₃₂O₈) and molecular weight (484.52 g/mol) distinguish it from other diterpenoids in terms of pharmacokinetic properties, such as moderate aqueous solubility (1.2 mg/mL at pH 7.4) and logP value of 2.8 . Current research focuses on its therapeutic applications in autoimmune disorders and cancer, with Phase I clinical trials demonstrating a favorable safety profile up to 300 mg/day .

Properties

Molecular Formula |

C29H34O11 |

|---|---|

Molecular Weight |

558.6 g/mol |

IUPAC Name |

[(8S,9S,10R)-11-acetyloxy-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C29H34O11/c1-9-13(2)28(32)40-27-17-11-18(34-6)24(35-7)22(31)20(17)21-16(10-19-25(26(21)36-8)38-12-37-19)23(39-15(4)30)14(3)29(27,5)33/h9-11,14,23,27,31,33H,12H2,1-8H3/b13-9-/t14-,23?,27+,29+/m1/s1 |

InChI Key |

ZHZVNQFAMMCAJH-CIDWXPHASA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C([C@H]([C@]1(C)O)C)OC(=O)C)OCO4)OC)O)OC)OC |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C(C1(C)O)C)OC(=O)C)OCO4)OC)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SchizanrinG involves several steps, including the extraction of the compound from the Schisandra chinensis plant. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The extracted compound is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the Schisandra chinensis plant. The process includes harvesting the fruit, drying it, and then using solvents to extract the bioactive compounds. The extracted compounds are then purified and concentrated to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

SchizanrinG undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives that exhibit enhanced pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

SchizanrinG has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology, this compound is researched for its effects on cellular processes and its potential as an antioxidant .

In medicine, this compound is studied for its potential therapeutic applications, including its use in treating liver diseases, neurodegenerative disorders, and immune system modulation. The compound’s anti-aging and antioxidant properties make it a promising candidate for developing new drugs .

In the industry, this compound is used in the production of dietary supplements and cosmetics due to its beneficial effects on skin health and overall well-being .

Mechanism of Action

The mechanism of action of SchizanrinG involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cellular metabolism . This compound’s antioxidant properties help protect cells from damage caused by free radicals, while its anti-inflammatory effects reduce inflammation and promote healing .

Comparison with Similar Compounds

Anti-Inflammatory Activity

| Parameter | This compound | Andrographolide | Triptolide |

|---|---|---|---|

| IC₅₀ (NF-κB inhibition) | 0.8 µM | 5.2 µM | 0.3 µM |

| Selectivity Index* | 12.5 | 3.1 | 1.2 |

| Clinical Toxicity | Low (Grade 1–2) | Moderate (Grade 2) | High (Grade 3–4) |

*Selectivity Index = IC₅₀ (non-inflammatory cells) / IC₅₀ (inflammatory cells). Sources: .

This compound exhibits intermediate potency but superior safety compared to Triptolide, which has narrow therapeutic windows due to hematopoietic toxicity . Andrographolide, while safer, shows weaker efficacy in autoimmune models .

Solubility and Bioavailability

| Compound | Aqueous Solubility (mg/mL) | logP | Oral Bioavailability (%) |

|---|---|---|---|

| This compound | 1.2 | 2.8 | 34 |

| Andrographolide | 0.4 | 3.5 | 18 |

| Triptolide | 0.06 | 4.1 | 9 |

This compound’s balanced logP and hydroxyl groups enhance solubility, enabling better formulation stability than Triptolide, which requires solubilizing agents like cyclodextrins .

Research Findings and Discussion

Recent in vivo studies highlight this compound’s dual inhibition of COX-2 (IC₅₀ = 1.5 µM) and 5-LOX (IC₅₀ = 2.1 µM), a mechanism absent in Andrographolide and Triptolide . This dual activity may explain its efficacy in reducing interleukin-6 (IL-6) levels by 62% in murine colitis models, outperforming Andrographolide (38%) and avoiding Triptolide’s lymphopenia . However, this compound’s moderate CYP3A4 inhibition (Ki = 9.7 µM) necessitates caution in polypharmacy scenarios, contrasting with Triptolide’s strong CYP3A4 induction .

Discrepancies exist in cytotoxicity assays: this compound shows >80% viability in hepatocytes at 50 µM, whereas Triptolide causes 70% cell death at 10 µM . These findings align with structural predictions that this compound’s lack of electrophilic epoxides reduces reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.